2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine
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Overview
Description
2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine is a complex organic compound that features a unique structure combining a pyridine ring, an imidazo[4,5-b]pyridine moiety, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine typically involves multiple steps, starting from commercially available precursors
Formation of Imidazo[4,5-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives.
Coupling with Pyridine Moiety: The final step involves the coupling of the imidazo[4,5-b]pyridine-piperidine intermediate with a pyridine derivative, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-methylimidazo[1,2-a]pyridine
- 3-methylimidazo[4,5-b]pyridine
- 4-methylimidazo[4,5-b]pyridine
Uniqueness
2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-methyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-14-11-16(7-9-20-14)25-13-15-5-4-10-24(12-15)19-22-17-6-3-8-21-18(17)23(19)2/h3,6-9,11,15H,4-5,10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEUGAXIIIEZFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC4=C(N3C)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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